1-(3,4-Dichlorophenyl)-2-methylpropan-1-one
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Overview
Description
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acidic workup to yield the desired ketone.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts is a widely used method . This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
3,4-Dichlorophenylhydrazine hydrochloride: Used in the synthesis of various organic compounds.
Biological Activity
Overview
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10Cl2O and a molecular weight of approximately 217.09 g/mol. This compound features a dichlorophenyl group attached to a methylpropan-1-one structure, which contributes to its notable chemical and biological properties. It has been the subject of various studies focused on its biological activity, particularly its pharmacological effects, including anti-inflammatory and antimicrobial properties.
The structural characteristics of this compound enhance its reactivity and interactions with biological systems. The dichloro substitution on the phenyl ring increases the compound's binding affinity to various biological targets, which can modulate enzyme activity and receptor interactions.
Property | Value |
---|---|
Molecular Formula | C10H10Cl2O |
Molecular Weight | 217.09 g/mol |
Chemical Structure | Chemical Structure |
Pharmacological Properties
This compound has demonstrated various biological activities in laboratory studies:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit inflammatory responses by modulating the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways. For instance, it has been shown to reduce nitric oxide production in activated microglia, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease .
- Antimicrobial Properties : The compound exhibits antimicrobial effects against several pathogens. In vitro studies have reported its effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
The biological effects of this compound are largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting metabolic pathways and influencing drug metabolism.
- Receptor Modulation : Its interaction with various receptors can lead to modulation of biological responses, including anti-inflammatory effects and potential neuroprotective actions.
Case Studies
Several studies have explored the applications of this compound in different contexts:
- Neuroinflammation : A study investigated the protective effects of this compound in models of lipopolysaccharide (LPS)-induced neuroinflammation. Results showed that it significantly reduced pro-inflammatory cytokine release and improved neuronal survival in vitro .
- Antibacterial Activity : Another research focused on the antibacterial efficacy of this compound against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The study highlighted its potential as a therapeutic agent in treating resistant bacterial infections .
Comparative Analysis
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-(2,4-Dichlorophenyl)-2-methylpropan-1-one | C10H10Cl2O | Potent antibacterial properties |
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid | C11H11Cl2O2 | Known for anti-inflammatory effects |
4-(3,4-Dichlorophenyl)-2-butanone | C10H11Cl2O | Studied for neuropharmacology |
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECHQYGTSAESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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